Olanexidine
Overview
Description
Olanexidine is a novel antiseptic compound developed in Japan in 2015. It is primarily used as a skin disinfectant and has shown efficacy against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . This compound is structurally similar to chlorhexidine and is used to prevent infections in clinical settings, particularly in surgical and catheter-related procedures .
Preparation Methods
The synthesis of olanexidine involves the linkage of an n-octyl side chain and a dichlorobenzylamine through a bis-guanidyl lynchpin . The synthetic route begins with the reaction of commercial n-octylamine with sodium dicyanamide in the presence of concentrated sulfuric acid in refluxing n-butyl acetate . This reaction forms the desired bis-guanidyl compound, which is then further processed to obtain this compound gluconate .
Chemical Reactions Analysis
Olanexidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly with halogens and other reactive groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Olanexidine has a wide range of scientific research applications:
Chemistry: It is used as a disinfectant in laboratory settings to prevent contamination.
Mechanism of Action
Olanexidine exerts its effects by interacting with bacterial surface molecules such as lipopolysaccharide and lipoteichoic acid . It disrupts the cell membranes of bacteria, leading to increased membrane permeability and leakage of intracellular components . At higher concentrations, this compound denatures proteins, causing irreversible damage to bacterial cells . This mechanism of action is slightly different from that of chlorhexidine, another biguanide compound .
Comparison with Similar Compounds
Olanexidine is often compared with other antiseptic compounds such as chlorhexidine and povidone-iodine. While chlorhexidine is widely used as a skin disinfectant, it has limited efficacy against methicillin-resistant Staphylococcus aureus . This compound, on the other hand, has shown superior efficacy against this resistant strain . Povidone-iodine is another commonly used antiseptic, but it has a broader spectrum of activity and is less effective against certain bacteria compared to this compound .
Similar compounds include:
Chlorhexidine: A widely used antiseptic with a similar structure to this compound.
Povidone-iodine: A broad-spectrum antiseptic used in various medical applications.
Hexachlorophene: Another antiseptic compound with a different mechanism of action.
This compound’s unique structure and superior efficacy against resistant bacterial strains make it a valuable addition to the range of available antiseptics .
Properties
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMUJGZCZTLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318290 | |
Record name | Olanexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146510-36-3 | |
Record name | Olanexidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146510-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olanexidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146510363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olanexidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olanexidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLANEXIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C2328G7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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